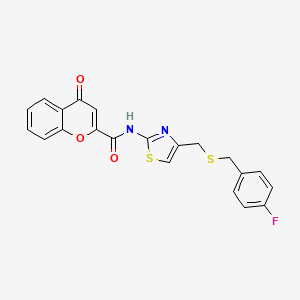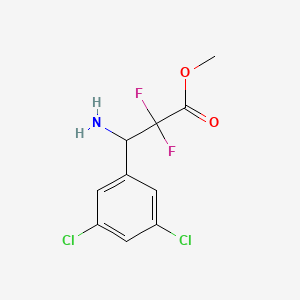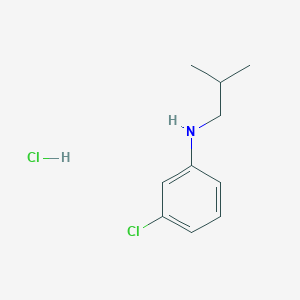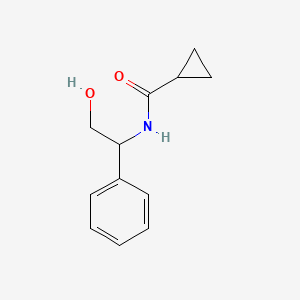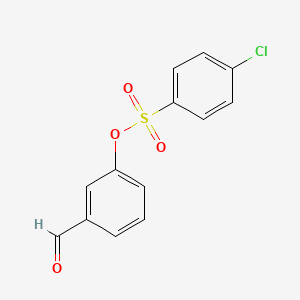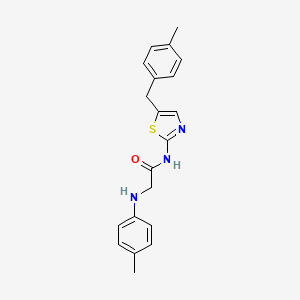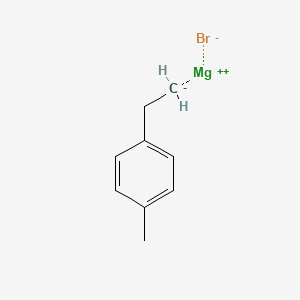
4-Methylphenethylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylphenethylmagnesium bromide is a compound with the molecular formula C9H11BrMg . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound involves intramolecular and intermolecular interactions. These interactions shift the NH, OH, and CH stretching vibrations to lower frequency and their bending vibrations to higher frequency when compared with pure 4MLBA vibrations . The Br- vibration predicted through Raman spectral analysis ensures the association of bromide anion in the molecular structure .
Aplicaciones Científicas De Investigación
Synthesis of Complex Organic Molecules
One of the primary applications of 4-Methylphenethylmagnesium bromide is in the synthesis of complex organic molecules. For example, the preparation and reactions of 2-furylmagnesium bromide and 3-methyl-2-furylmagnesium bromide have been studied, demonstrating their utility in producing compounds like rosefuran and sesquirosefuran through reactions with various bromides (TakedaAkira & TsuboiSadao, 1977).
Mechanistic Studies in Polymerization
Mechanistic studies have utilized phenylmagnesium bromide derivatives in investigating the catalytic processes behind chain-growth polymerization. Such research helps in understanding the role of Grignard reagents in polymer science, illustrating their impact on developing polymeric materials with specific properties (Erica L. Lanni & A. McNeil, 2009).
Development of Coordination Compounds
The synthesis of coordination compounds is another area where Grignard reagents find application. For instance, the transformation of 3-methylbutylmagnesium bromide with Lawesson’s Reagent led to the creation of nickel(II) and cobalt(II) complexes, showcasing the role of Grignard reagents in metal-organic chemistry (Ertuğrul Gazi SAĞLAM et al., 2010).
Asymmetric Synthesis
In the field of asymmetric synthesis, Grignard reagents are used to produce axially chiral compounds. For example, cross-coupling of 2-methyl-1-naphthylmagnesium bromide with dibromonaphthalenes in the presence of a chiral catalyst yielded axially chiral ternaphthalenes, highlighting the reagent’s utility in enantioselective synthesis (Tamio Hayashi et al., 1989).
Chemical Sensors Development
Lastly, Grignard reagents have been instrumental in developing chemical sensors. For instance, a novel NIR region fluoride sensor utilizing the aza-boron-dipyrromethene fluorophore was synthesized through reactions involving arylmagnesium bromide, demonstrating the importance of Grignard reagents in creating sensitive and selective sensors for environmental and biological applications (Bin Zou et al., 2014).
Propiedades
IUPAC Name |
magnesium;1-ethyl-4-methylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Mg/c1-3-9-6-4-8(2)5-7-9;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKKNQRRZISKHY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[CH2-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2720080.png)
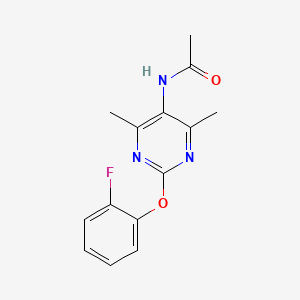
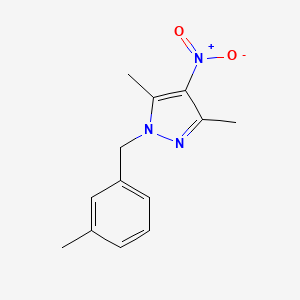
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B2720086.png)
![3-methyl-N-propylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B2720088.png)
